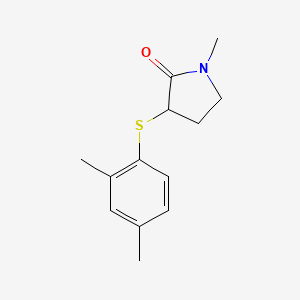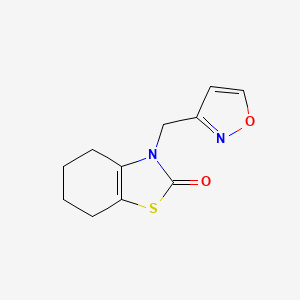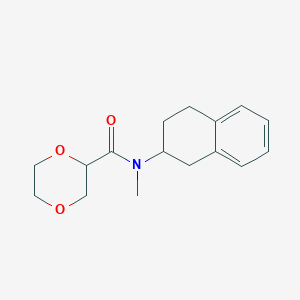
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMTS is a pyrrolidinone derivative and is structurally similar to other compounds such as thioacetamide and thioacetazone.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various research fields. The compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has several advantages as a research tool. The compound is easily synthesized, and its purity can be easily verified using standard analytical techniques. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations as a research tool. The compound has low solubility in water, which can limit its use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one. One potential application of the compound is in the development of anti-inflammatory drugs. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been shown to possess potent anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be further studied for its potential use in cancer therapy. The compound has shown promising results in vitro, and further research could lead to the development of new cancer treatments. Finally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have selective binding properties, and further research could lead to the development of new diagnostic tools.
Conclusion
In conclusion, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is a promising research tool with potential applications in various research fields. The compound can be easily synthesized, and its purity can be easily verified. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. The compound has several advantages as a research tool, including its stability and ease of synthesis. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations, including its low solubility in water and limited in vivo toxicity data. Future research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could lead to the development of new drugs for the treatment of inflammatory diseases and cancer, as well as the development of new diagnostic tools.
Synthesemethoden
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one can be synthesized using a simple and efficient method. The synthesis involves reacting 2,4-dimethylphenyl isothiocyanate with 1-methylpyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one as a white crystalline solid with a high purity level. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9-4-5-11(10(2)8-9)16-12-6-7-14(3)13(12)15/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEPUTDLZGEQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)



